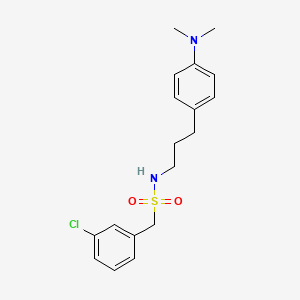
4'-Benzyloxyacetophenone oxime
Description
4’-Benzyloxyacetophenone oxime is a type of oxime, a class of compounds renowned for their widespread applications in medicinal chemistry . Oximes are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . They are also used as antidotes against nerve agents due to their ability to reactivate the enzyme acetylcholinesterase (AChE) .
Scientific Research Applications
1. Oxime Reactions with Nitrilium Clusters
Research by Bolotin et al. (2016) explored the reactions of various oxime species, including ketoximes like benzophenone oxime, with nitrilium closo-decaborate clusters. This study sheds light on the nucleophilicity of oximes and their potential applications in organometallic chemistry and catalysis (Bolotin et al., 2016).
2. Anticancer Activity of Oxime Esters
Song et al. (2005) synthesized oxime esters containing benzothiazole moiety, revealing their moderate anticancer activity. This demonstrates the potential of oxime derivatives, such as 4'-benzyloxyacetophenone oxime, in developing new anticancer agents (Song et al., 2005).
3. Enzymatic Reduction of Oximes
Heberling et al. (2006) studied the enzymatic reduction of oximes to imines, including benzophenone oxime derivatives. This research is significant for understanding the metabolic pathways of oximes and their potential biomedical applications (Heberling et al., 2006).
4. Radical Generation from Oxime Carbamates
McBurney and Walton (2013) investigated oxime carbamates and their potential to generate radicals upon UV photolysis. Such studies are crucial for understanding the photochemical properties of oximes and their applications in synthetic chemistry (McBurney & Walton, 2013).
5. Contact Allergen Properties
Nilsson et al. (2005) found that certain oximes, including derivatives of acetophenone, can act as strong contact allergens. This highlights the importance of understanding the biological interactions of oximes, especially in consumer products (Nilsson et al., 2005).
6. Anti-Cancer Properties of Oxime Ethers
Kosmalski et al. (2022) evaluated oxime ethers, including acetophenone derivatives, for their cytotoxicity against cancer cell lines. This underscores the potential therapeutic applications of oxime compounds in cancer treatment (Kosmalski et al., 2022).
7. Atmospheric Carbonyl Reaction Products
Obermeyer et al. (2009) identified various carbonyl compounds, including acetophenone oximes, in ambient air samples, indicating the role of these compounds in environmental chemistry (Obermeyer et al., 2009).
8. Photobase Generation from Oxime-Urethane Derivatives
Chae (1998) utilized oxime-urethane derivatives for photobase generation, indicating the use of oximes in advanced polymerization and material science processes (Chae, 1998).
properties
IUPAC Name |
(NZ)-N-[1-(4-phenylmethoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(16-17)14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUVFOCINGKZOL-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90422833 | |
| Record name | BAS 00100391 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90422833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75408-90-1 | |
| Record name | BAS 00100391 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90422833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BENZYLOXY-PHENYL)-ETHANONE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2678852.png)
![2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2678853.png)





![(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2678865.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2678866.png)

![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide](/img/structure/B2678870.png)
